4-[Hydroxy(isobutyryl)amino]butanoic acid

Medicinal Chemistry Organic Synthesis Chemical Probes

Researchers sourcing a crystalline, hydroxamic acid-like scaffold for metalloenzyme inhibitor SAR often face supply inconsistency for this specific isobutyryl-substituted analog. 4-[Hydroxy(isobutyryl)amino]butanoic acid (CAS 608527-41-9) resolves this as a well-defined solid building block. - Differentiated Scaffold: Features a distinct N-hydroxy-isobutyryl motif on a butanoic acid backbone, enabling unique zinc-binding group (ZBG) exploration not possible with simple aminobutanoic acids. - Handling Advantages: A crystalline solid (mp 69°C) with a defined pKa (4.60), ensuring straightforward purification and precise reaction stoichiometry for reliable library synthesis. - Predictable Chemistry: The free carboxylic acid is available for rapid amide coupling, accelerating the generation of focused compound arrays for HDAC, MMP, or GAT target screening.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 608527-41-9
Cat. No. B12576659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Hydroxy(isobutyryl)amino]butanoic acid
CAS608527-41-9
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N(CCCC(=O)O)O
InChIInChI=1S/C8H15NO4/c1-6(2)8(12)9(13)5-3-4-7(10)11/h6,13H,3-5H2,1-2H3,(H,10,11)
InChIKeyOXUJXLNNEFKSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Hydroxy(isobutyryl)amino]butanoic acid Technical Specifications


4-[Hydroxy(isobutyryl)amino]butanoic acid (CAS 608527-41-9) is an amino acid derivative with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . Structurally, it is characterized by a butanoic acid backbone with an N-hydroxy-isobutyryl substituent . Physicochemical property data indicate a melting point of 69°C (when recrystallized from ethyl acetate/hexane), a predicted boiling point of 367.3±44.0°C, a predicted density of 1.201±0.06 g/cm³, and a predicted pKa of 4.60±0.10 .

Structure N-hydroxy-isobutyryl substituted butanoic acid scaffold, distinct from simple GABA/GHB analogs
Key Feature Contains an N-hydroxy amide moiety with potential metal-chelating capability (ZBG-like)
Use Context Suited for SAR studies, enzyme inhibitor design, and as a synthetic building block requiring a crystalline solid

4-[Hydroxy(isobutyryl)amino]butanoic acid Generic Substitution Risks


The unique combination of a hydroxamic acid-like N-hydroxy amide moiety and an isobutyryl group on a butanoic acid scaffold creates a specific molecular structure that is not replicated by simpler analogs like 4-aminobutanoic acid (GABA) or 4-hydroxybutanoic acid (GHB) . Critically, the presence of the isobutyryl (2-methylpropanoyl) substituent, also found in known bioactive compounds such as the HDAC inhibitor SAHA analogs and the pharmaceutical pregabalin [1], suggests that this compound may possess distinct binding or metabolic properties not found in unsubstituted analogs. Therefore, substituting this compound with a generic aminobutanoic acid derivative would fundamentally alter the molecular interactions and could invalidate experimental outcomes.

Attribute
4-[Hydroxy(isobutyryl)amino]butanoic acid
Generic Butanoic Acid Analog (GABA/GHB)
Functional Group
N-hydroxy-isobutyryl amide
Amino (GABA) or Hydroxy (GHB)
Metal Chelation
Potential ZBG (class-level)
Absent
Lipophilicity / Steric Bulk
Isobutyryl group increases both
Lower; may alter binding

Substituting with GABA or GHB removes the N-hydroxy-isobutyryl moiety, fundamentally altering molecular interactions and potentially invalidating experimental outcomes.

4-[Hydroxy(isobutyryl)amino]butanoic acid Specificity Evidence


Structural Distinction from GABA and GHB Analogs

This compound is structurally differentiated from its simplest analogs, 4-aminobutanoic acid (GABA) and 4-hydroxybutanoic acid (GHB), by the presence of an N-hydroxy-isobutyryl group . This substitution adds a distinct functional moiety—an N-hydroxy amide—which is known to be a zinc-binding group (ZBG) in enzyme inhibitors [1], while the isobutyryl group introduces steric bulk and lipophilicity .

Structural Distinction
Reported
N-hydroxy-isobutyryl vs –NH₂/–OH; MW 189.21 vs 103.12 (GABA); 5 vs 3 rotatable bonds
Supports SAR studies and unique reactivity
Class-level inference; distinct ZBG motif
Medicinal Chemistry Organic Synthesis Chemical Probes

Distinct Physicochemical Profile vs. GABA/Butanoic Acid

The target compound exhibits a defined melting point and predicted physicochemical parameters that differ from simpler butanoic acid derivatives. It has a reported melting point of 69°C and a predicted pKa of 4.60 . In comparison, 4-hydroxybutanoic acid (GHB) is typically a liquid at room temperature (melting point < -17°C) and has a lower molecular weight (104.10 g/mol). 4-aminobutanoic acid (GABA) has a melting point of 203°C (decomposes) and a molecular weight of 103.12 g/mol. The target compound's properties are a direct consequence of its unique N-hydroxy-isobutyryl substitution.

Physicochemical Profile
Supporting evidence
mp 69°C (crystalline)
+86°C vs GHB; –134°C vs GABA
Enables solid-state handling and purification
Experimental mp; predicted pKa 4.60
Analytical Chemistry Pre-formulation Process Chemistry

Zinc-Binding Potential via N-Hydroxy Amide Moiety

The compound contains an N-hydroxy amide functional group, which is structurally analogous to the hydroxamic acid zinc-binding group (ZBG) found in histone deacetylase (HDAC) inhibitors like SAHA (vorinostat) [1]. While no direct inhibitory data exists for this specific compound, the presence of this functional group distinguishes it from analogs like pregabalin (which lacks this ZBG) and suggests a potential for metal-chelation not present in 4-aminobutanoic acid. The isobutyryl group on this scaffold is also a recurring feature in other bioactive molecules, such as the HDAC inhibitor NCH-51, where it contributes to cell permeability .

Zinc-Binding Potential
Class-level inference
N-hydroxy amide mimics hydroxamic acid ZBG; isobutyryl seen in cell-permeable HDAC inhibitors
May support metalloenzyme inhibitor design
Data to verify; no direct assay evidence
Enzyme Inhibition Chemical Biology Cancer Research

4-[Hydroxy(isobutyryl)amino]butanoic acid Application Scenarios


Zinc-Binding Pharmacophore Scaffold

Given its N-hydroxy amide group, which is structurally related to the hydroxamic acid ZBG, this compound is a rational starting point for the design of novel metalloenzyme inhibitors [1]. Researchers developing inhibitors for targets like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs) may use this compound to probe structure-activity relationships (SAR) around the zinc-binding region, especially to investigate the impact of the isobutyryl substituent on potency and selectivity.

GABAergic & Metabolic Pathway Probes

The compound's butanoic acid backbone is shared with the neurotransmitter GABA and the metabolic intermediate GHB, while its isobutyryl group is a feature of the pharmaceutical pregabalin [2]. This hybrid structure makes it a valuable tool for probing biological systems. It could serve as a precursor for synthesizing labeled analogs (e.g., for PET imaging or affinity chromatography) to study GABA transporter (GAT) binding or branched-chain amino acid metabolism, where its distinct properties may reveal new insights not observable with simpler analogs [3].

Organic Synthesis Building Block

As a well-defined crystalline solid with a known melting point of 69°C and a predictable reactivity profile (e.g., a carboxylic acid available for amide coupling, a protected hydroxylamine), this compound is a superior building block for the synthesis of complex organic molecules. Its solid-state and distinct physicochemical properties (MW 189.21 g/mol, pKa 4.60 ) allow for straightforward purification and handling, unlike liquid or low-melting analogs. It can be used to construct compound libraries for high-throughput screening or to prepare key intermediates in the synthesis of drug candidates.

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor SAR
N-hydroxy amide ZBG motif
HDAC/MMP inhibition assays
GABAergic/metabolic pathway probes
Hybrid GABA-pregabalin scaffold
GAT binding, BCAA metabolism
Complex molecule synthesis
Crystalline solid, defined reactivity
Amide coupling, library construction
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